molecular formula C16H30N2O2 B1283077 Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate CAS No. 206274-13-7

Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate

Cat. No. B1283077
M. Wt: 282.42 g/mol
InChI Key: PBRXMHYPIOUDLQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it is a key structural motif in many pharmaceutical compounds due to its diverse biological activities. The tert-butyl group attached to the piperidine nitrogen atom is a common protecting group used in organic synthesis to improve the solubility and stability of compounds.

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives involves various chemical reactions, including condensation, nucleophilic substitution, oxidation, halogenation, and elimination reactions. For instance, the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, was achieved through a four-step process starting from piperidin-4-ylmethanol, with a high total yield of up to 71.4% . Similarly, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process with a yield of 52% . These synthetic routes provide access to a variety of novel compounds that can be further derivatized for potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of tert-butyl piperidine-1-carboxylate derivatives has been characterized using various spectroscopic techniques, including LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis . Single crystal X-ray diffraction (XRD) studies have confirmed the structures of these compounds, revealing details such as crystal system, space group, and unit cell parameters . For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate crystallized in the monoclinic crystal system with a P21/c space group . Density functional theory (DFT) calculations have also been used to optimize molecular structures and compare them with XRD values, providing insights into the electronic properties of these compounds .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions, which are essential for the synthesis of biologically active compounds. For example, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an intermediate in the synthesis of crizotinib, a drug used to treat certain types of lung cancer . Schiff base reactions have also been employed to synthesize compounds like 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxybenzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, which are characterized by intramolecular hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by their molecular structure. The presence of intermolecular interactions, such as C–H···O hydrogen bonds and π–π stacking, affects the crystal packing and stability of these compounds . Hirshfeld surface analysis and fingerprint plots have been used to analyze the intermolecular interactions in detail . The biological activities of these compounds, such as antibacterial and anthelmintic activities, have been evaluated in vitro, with varying degrees of efficacy . Additionally, DFT studies have provided information on the molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the reactivity and interaction of these compounds with biological targets .

Scientific Research Applications

Synthesis and Intermediate Compounds

  • Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a significant intermediate in synthesizing biologically active compounds such as crizotinib. Its synthesis involves three steps, starting from tert-butyl-4-hydroxypiperidine-1-carboxylate (Kong et al., 2016).
  • Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in Vandetanib synthesis, is produced from piperidin-4-ylmethanol through steps including acylation, sulfonation, and substitution (Wang et al., 2015).
  • In the stereoselective synthesis of piperidine derivatives, tert-butyl 4-oxopiperidine-1-carboxylate plays a role. Cyclization with triethylsilane and anhydrous BiBr3 leads to cis-isomers of N-Boc piperidine derivatives fused with oxygen heterocycles (Moskalenko & Boev, 2014).

Structural and Molecular Insights

  • X-ray studies of tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate and its reduction products reveal insights into molecular packing driven by strong O-H...O=C hydrogen bonds, forming infinite chains in the crystal structure (Didierjean et al., 2004).
  • The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate demonstrates its utility in accessing chemical space complementary to piperidine ring systems, providing a convenient entry point to novel compounds (Meyers et al., 2009).

Biological and Medicinal Implications

  • Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for small molecule anticancer drugs, demonstrating its significance in cancer therapeutics (Zhang et al., 2018).
  • The use of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate in synthesis illustrates its role in forming structurally significant compounds, contributing to the diversity of small molecules in biology and medicine (Richter et al., 2009).

Safety And Hazards

The compound is considered hazardous. It has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate are not mentioned, related compounds have been used in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .

properties

IUPAC Name

tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-11-9-14(10-12-18)17-13-7-5-4-6-8-13/h13-14,17H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRXMHYPIOUDLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572211
Record name tert-Butyl 4-(cyclohexylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate

CAS RN

206274-13-7
Record name tert-Butyl 4-(cyclohexylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Lv, Z Tao, Q Liu, L Yang, B Wang, S Wu… - European journal of …, 2018 - Elsevier
We herein report the design and synthesis of benzothiazinones containing a piperidine moiety as new antitubercular agents based on the structure feature of IMB-ZR-1 discovered in …
Number of citations: 32 www.sciencedirect.com

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